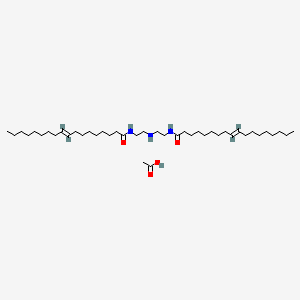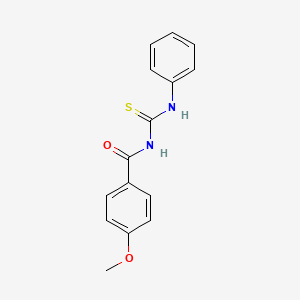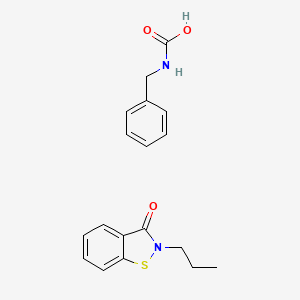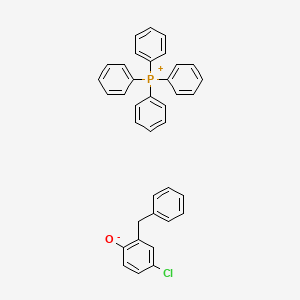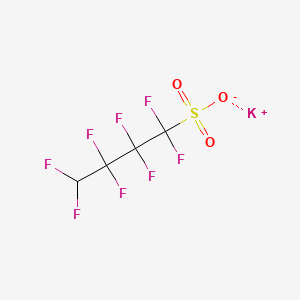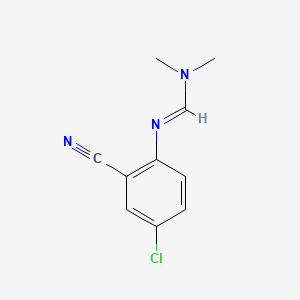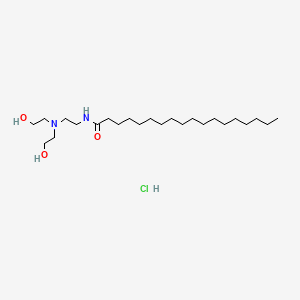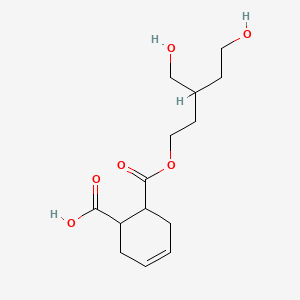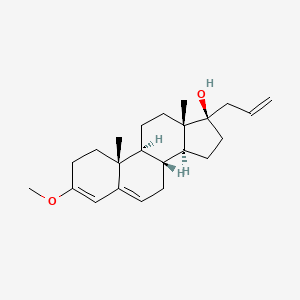
Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C20H23NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, organic chemistry, and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets industry standards. Companies like Taizhou Zhenyu Biotech Co., Ltd. are known for their production capabilities, offering high-quality this compound with a purity of 98% or higher .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but they generally require controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meperidine hydrochloride:
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride: This compound shares a similar core structure but differs in its functional groups and applications.
Uniqueness
Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific functional groups and the resulting chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
83898-33-3 |
|---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
benzyl 3-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-16-14-21-13-12-20(16,18-10-6-3-7-11-18)19(22)23-15-17-8-4-2-5-9-17;/h2-11,16,21H,12-15H2,1H3;1H |
InChI-Schlüssel |
AGWBHEMNPRTIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


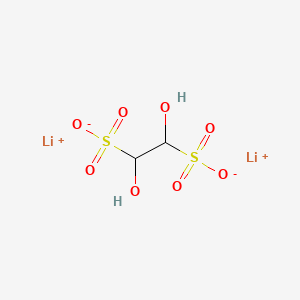

![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
